molecular formula C7H5ClF3N3O B2750471 3-chloro-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide CAS No. 303997-55-9

3-chloro-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide

Cat. No. B2750471
CAS RN: 303997-55-9
M. Wt: 239.58
InChI Key: VSKGVOPVZKZMBT-UHFFFAOYSA-N
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Description

“3-chloro-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide” is a chemical compound with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: C1=C(C=NC(=C1Cl)C(=O)NO)C(F)(F)F . This string represents the structure of the molecule in a linear format, including the positions of the chloro, hydroxy, trifluoromethyl groups, and the pyridinecarboximidamide core.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.609±0.06 g/cm3 and a predicted pKa of 6.89±0.50 . It has a melting point of 161-162°C .

Scientific Research Applications

Synthesis and Material Applications

Aromatic diamine monomers containing both pyridine and fluorine, such as those derived from similar pyridine and fluorine-containing compounds, have been synthesized and used to produce novel aromatic polyimides. These polyimides exhibit excellent solubility in various solvents and possess good thermal stability. The incorporation of pyridine and fluorine into polyimides enhances their solubility and thermal properties, making them suitable for high-performance applications (Zhang et al., 2007).

Heterocyclic Chemistry and Synthesis

The chemistry of pyridine derivatives, including those with trifluoromethyl groups, is crucial in the synthesis of pesticides and other heterocyclic compounds. These derivatives serve as key intermediates in the development of compounds with potential biological and agricultural applications (Lu Xin-xin, 2006).

Organic Chemistry and Peptide Synthesis

Trifluoroacetates of N-hydroxyimide derivatives are synthesized for their use as reagents in peptide synthesis, showcasing the versatility of fluorine-containing pyridine derivatives in facilitating the formation of peptide bonds and the elongation of peptides. This illustrates the compound's role in advancing peptide chemistry and its synthesis applications (Sakakibara & Inukai, 1965).

Molecular Design and Crystallography

The study of crystal structures of related chloro and trifluoromethyl-substituted pyridine compounds at low temperatures provides insights into the molecular design, revealing the formation of hydrogen bonds and the alternation of bond lengths. This research contributes to the understanding of molecular interactions and design principles in crystal engineering (Rybakov et al., 2001).

Insecticidal Activity

Compounds containing both a pyridine ring and chloro-trifluoropropenyl groups have been studied for their potential insecticidal activity. The synthesis of such compounds and the exploration of their biological activity highlight the potential application of 3-chloro-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide derivatives in developing new insecticides (Dongqing Liu et al., 2006).

Safety and Hazards

This compound is classified as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent direct contact, inhalation, or ingestion.

properties

IUPAC Name

3-chloro-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14-15/h1-2,15H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKGVOPVZKZMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C(=N/O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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